molecular formula C18H19O8P-2 B10782074 Combretastatin A-4 phosphate

Combretastatin A-4 phosphate

Cat. No.: B10782074
M. Wt: 394.3 g/mol
InChI Key: WDOGQTQEKVLZIJ-WAYWQWQTSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Combretastatin A-4 can be synthesized using the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene . The reaction typically uses potassium carbonate and lithium hydroxide in water as reagents . The resulting combretastatin A-4 can then be converted to its phosphate form by reacting with phosphoric acid.

Industrial Production Methods: Industrial production of combretastatin A-4 phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation of combretastatin A-4 from natural sources or its chemical synthesis, followed by phosphorylation to produce the water-soluble prodrug .

Properties

Molecular Formula

C18H19O8P-2

Molecular Weight

394.3 g/mol

IUPAC Name

[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/p-2/b6-5-

InChI Key

WDOGQTQEKVLZIJ-WAYWQWQTSA-L

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-]

Origin of Product

United States

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